2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound is a benzothiazole-thiazole hybrid acetamide derivative characterized by a 1,3-benzothiazole moiety linked via a carbamoylmethyl group to a 1,3-thiazole ring. The thiazole ring is further substituted with a sulfanyl group connected to an acetamide scaffold bearing a 4-fluorophenyl substituent.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S3/c21-12-5-7-13(8-6-12)22-18(27)11-29-20-23-14(10-28-20)9-17(26)25-19-24-15-3-1-2-4-16(15)30-19/h1-8,10H,9,11H2,(H,22,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOBPKFAKZFFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that combines various heterocyclic structures known for their biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure
The compound features a unique combination of a benzothiazole ring, thiazole ring, and a fluorophenyl acetamide moiety. This structural complexity allows for diverse interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16N4O2S2 |
| CAS Number | 954095-36-4 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The benzothiazole and thiazole rings facilitate hydrogen bonding and π-π interactions with amino acid residues in proteins. This interaction can lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.
- Cell Signaling Modulation: It can interfere with signaling pathways that regulate cell proliferation and survival.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance:
- Benzothiazole derivatives have been shown to possess antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .
- Thiazole derivatives have demonstrated antifungal activity against Candida albicans and other fungi .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with benzothiazole and thiazole moieties have been linked to the inhibition of cancer cell lines through various mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth by targeting specific pathways involved in cell cycle regulation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound | Biological Activity |
|---|---|
| 2-Mercaptobenzothiazole | Antimicrobial; used in rubber vulcanization |
| Thiazole Derivatives | Antibacterial; antifungal |
| Benzothiazole Derivatives | Anticancer; antimicrobial |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of compounds related to this structure:
- Antimicrobial Evaluation: A study demonstrated that benzothiazole derivatives exhibited MIC values significantly lower than standard antibiotics against resistant strains .
- Anticancer Evaluation: Research on thiazole-containing compounds showed promising results in inhibiting the proliferation of various cancer cell lines, suggesting similar potential for the compound .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of the compound reveals a complex arrangement that includes a benzothiazole moiety, which is known for its biological activity. The molecular formula is , and it has a molecular weight of approximately 353.4 g/mol. The presence of sulfur and nitrogen in the structure enhances its reactivity and potential for biological interactions.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that derivatives with similar structures can inhibit bacterial growth effectively, suggesting that this compound may possess comparable activity .
Anticancer Properties
Benzothiazole derivatives are often explored for their anticancer potential. Studies have indicated that compounds with similar frameworks can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific interactions of this compound with cancer cell lines remain an area of active research, with preliminary findings suggesting potential efficacy against certain types of tumors .
Anticonvulsant Effects
The anticonvulsant properties of thiazole and benzothiazole derivatives have been documented in several studies. Compounds structurally related to the one have been evaluated for their ability to reduce seizure activity in animal models. The mechanism often involves the modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Acetamides
- N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide (): Structurally analogous to the target compound but replaces the benzothiazole group with a second 4-fluorophenyl ring.
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl group instead of benzothiazole and lacks the sulfanyl-thiazole linkage. The electron-withdrawing Cl substituents increase lipophilicity (logP), which may enhance membrane permeability but reduce solubility.
Benzothiazole Derivatives
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) ():
Substitutes the sulfanyl-thiazole-acetamide chain with a piperazine group. The basic piperazine moiety improves aqueous solubility (e.g., via protonation at physiological pH) but may introduce steric hindrance in target binding. LC-MS and NMR data confirm stability under synthetic conditions, suggesting similar robustness for the target compound .- 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (): Incorporates a triazole core and hydroxypropyl group, enhancing hydrogen-bonding capacity. The hydroxypropyl chain may improve solubility but reduce metabolic stability compared to the target compound’s fluorophenyl group .
Thiazole-Linked Acetamides with Heterocyclic Substituents
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Replaces benzothiazole with a morpholino group, introducing a polar oxygen atom. Morpholine derivatives often exhibit improved pharmacokinetic profiles (e.g., prolonged half-life) due to metabolic resistance. However, the lack of aromatic benzothiazole systems may limit interactions with aromatic amino acid residues in enzymes .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution between a thiol-containing intermediate (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) and a chloroacetamide derivative, using potassium carbonate as a base in polar aprotic solvents like DMF or acetonitrile . Optimization can include:
- Varying molar ratios (e.g., 1:1.2 for thiol:chloroacetamide).
- Testing recrystallization solvents (ethanol, methanol, or ethyl acetate) to improve yield and purity .
- Monitoring reaction progress via TLC or HPLC to minimize side products.
Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?
- Methodology :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
- Structural Confirmation :
- NMR : Analyze H and C spectra for benzothiazole, thiazole, and acetamide proton environments .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
- Crystallography : Single-crystal X-ray diffraction (if crystals form) to resolve bond lengths and angles, as demonstrated in related thiazole-acetamide structures .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Testing : Follow protocols from coumarin-based acetamide studies, using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Screen for COX-1/2 inhibition via fluorometric or colorimetric assays (e.g., prostaglandin H conversion monitoring) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Methodology :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventionally) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted thiol or acetamide intermediates) and adjust stoichiometry .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodology :
- Assay Standardization : Replicate conditions from conflicting studies (e.g., bacterial strain, solvent/DMSO concentration) to isolate variables .
- Stability Testing : Monitor compound degradation under assay conditions (pH, temperature) via HPLC .
- Synergistic Effects : Evaluate combinatorial activity with known antibiotics or antifungals to contextualize potency .
Q. What computational methods are recommended for structure-activity relationship (SAR) analysis?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or bacterial enzymes) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and electron-withdrawing substituent effects from related benzothiazole derivatives .
Q. How can structural conformation impact its biological activity?
- Methodology :
- Conformational Analysis : Compare X-ray data (e.g., dihedral angles between benzothiazole and thiazole rings) with activity trends .
- Dynamic Simulations : Perform MD simulations in explicit solvent (e.g., water or lipid bilayers) to assess flexibility and binding pocket accessibility .
Data Contradiction Analysis
Q. Conflicting COX-1/2 inhibition How to identify the source of variability?
- Methodology :
- Enzyme Source : Compare recombinant human COX isoforms vs. tissue-derived enzymes, which may have post-translational modifications affecting inhibition .
- Redox State : Test activity under varying glutathione levels, as thiol-containing compounds may exhibit redox-dependent behavior .
Q. Divergent antimicrobial results against Candida species: What factors should be considered?
- Methodology :
- Strain-Specific Resistance : Screen clinical isolates (e.g., Candida albicans vs. glabrata) to assess spectrum breadth .
- Biofilm vs. Planktonic Assays : Compare MICs in biofilm models, which often require higher compound concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
